molecular formula C18H16N4O3S B6531412 N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1019100-30-1

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B6531412
CAS No.: 1019100-30-1
M. Wt: 368.4 g/mol
InChI Key: QALTYAMFSWGZMM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzofuran, a thiazole, and a pyrazole ring. Benzofuran is a heterocyclic compound that is found in many natural products and has a wide range of biological and pharmacological applications . Thiazole is a ring structure that is often found in various pharmaceuticals and it has been associated with various biological activities. Pyrazole is another organic compound with a five-membered ring, which contains two nitrogen atoms. It is a common scaffold in medicinal chemistry and has been found in various pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzofuran ring provides a rigid, planar structure that can participate in aromatic stacking interactions. The thiazole and pyrazole rings introduce nitrogen atoms into the structure, which can participate in hydrogen bonding and other polar interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. The benzofuran ring might undergo electrophilic substitution reactions at the positions activated by the oxygen atom. The thiazole and pyrazole rings, containing nitrogen atoms, might undergo various reactions including alkylation, acylation, and nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the benzofuran, thiazole, and pyrazole rings would likely make the compound relatively stable and rigid. The methoxy and amide groups could influence the polarity and solubility of the compound .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory effects . The presence of the thiazole and pyrazole rings could also influence the biological activity of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Benzofuran derivatives, as well as compounds containing thiazole and pyrazole rings, are areas of active research in medicinal chemistry due to their diverse biological activities. Future research could involve the synthesis of new derivatives, investigation of their biological activities, and development of structure-activity relationships .

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-10-6-13(21-22(10)2)17(23)20-18-19-14(9-26-18)16-8-11-7-12(24-3)4-5-15(11)25-16/h4-9H,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALTYAMFSWGZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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